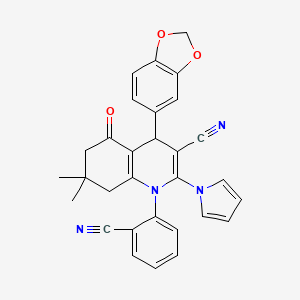![molecular formula C13H19N5S2 B11493667 7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11493667.png)
7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional functional groups such as an ethylpiperazine moiety and methyl groups. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione typically involves multi-step reactions. One common synthetic route includes the condensation of 1,3-thiazol-2-amine with ethyl acetoacetate and aromatic aldehydes under ultrasonic activation in isopropyl alcohol at 20°C . This method emphasizes the principles of green chemistry, such as environmental safety and atom economy. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new heterocyclic structures.
Common reagents used in these reactions include acetonitrile, potassium carbonate, triethylamine, and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(4-Ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. For example, it acts as an inhibitor of topoisomerase I, an enzyme involved in DNA replication. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and inhibition of cancer cell proliferation . Additionally, it may interact with adenosine receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar compounds to 7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-2H,3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione include other thiazolopyrimidine derivatives such as:
- 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- Thiazolo[4,5-d]pyrimidin-7(6H)-ones
These compounds share a similar core structure but differ in their functional groups and specific biological activities
Properties
Molecular Formula |
C13H19N5S2 |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
7-(4-ethylpiperazin-1-yl)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C13H19N5S2/c1-4-17-5-7-18(8-6-17)12-10-11(14-9(2)15-12)16(3)13(19)20-10/h4-8H2,1-3H3 |
InChI Key |
GPBSBDSLSDUSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3,4-dimethoxybenzamide](/img/structure/B11493585.png)

![12-bromo-5-(3-iodophenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11493591.png)
![1-(1-Benzofuran-2-yl)-3-[(3-chloro-4-methylphenyl)amino]propan-1-one](/img/structure/B11493594.png)
![14-(2-methylpropyl)-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11493602.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B11493608.png)

![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylsulfonyl)-2-(propan-2-yl)imidazolidin-1-yl]ethanone](/img/structure/B11493621.png)

![3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11493635.png)
![2-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B11493657.png)


![4-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11493677.png)
